2-methoxy-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide
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Overview
Description
2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the methoxyphenyl and benzamide groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl and benzamide groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in organic synthesis and protection of amino groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:
Uniqueness
2-METHOXY-N-{5-[(2-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-(METHYLSULFANYL)BENZAMIDE is unique due to its specific combination of functional groups and the thiadiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-methoxy-N-[5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-15-7-5-4-6-12(15)10-17-21-22-19(27-17)20-18(23)14-9-8-13(26-3)11-16(14)25-2/h4-9,11H,10H2,1-3H3,(H,20,22,23) |
InChI Key |
VYGJKNKUUDKSIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Origin of Product |
United States |
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